molecular formula C22H37NO5S B1155878 20-hydroxy N-Arachidonoyl Taurine

20-hydroxy N-Arachidonoyl Taurine

Cat. No.: B1155878
M. Wt: 427.6
InChI Key: FIAUGPKUCVIKOZ-BWZKLFRGSA-N
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Description

Contextualization within the N-Acyl Taurine (B1682933) Lipid Class

N-Acyl Taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to taurine, an amino sulfonic acid. biocrates.com This family of molecules is characterized by its amphipathic nature, possessing both a hydrophobic fatty acid tail and a hydrophilic taurine headgroup. This structure allows NATs to interact with both lipid and aqueous environments within the body. 20-hydroxy N-Arachidonoyl Taurine is a specific NAT where the fatty acid is a hydroxylated form of arachidonic acid.

The diversity of the N-Acyl Taurine class stems from the variety of fatty acids that can be conjugated to taurine. These can range from saturated to polyunsaturated fatty acids of varying lengths. lipidmaps.org The specific fatty acid attached determines the particular properties and biological activities of the resulting NAT. For instance, N-oleoyl taurine (C18:1 NAT) has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1). pnas.orgnih.gov

The synthesis of NATs occurs in various tissues, with the liver being a primary site. nih.govregionh.dk The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key player in the hepatic synthesis of NATs containing polyunsaturated fatty acids. nih.govregionh.dk The breakdown of NATs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH). pnas.orgnih.gov

Overview of Endocannabinoidome and Related Lipid Signaling Systems

The endocannabinoidome is an expansive and complex signaling system that includes the well-known cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov This system is a crucial regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. researchgate.net

Beyond the classical endocannabinoids, the endocannabinoidome encompasses a broader range of lipid mediators, often referred to as endocannabinoid-like compounds. nih.gov These include N-acyl ethanolamines (NAEs) and N-acyl amino acids, which share metabolic pathways and can modulate the activity of the endocannabinoid system. nih.gov N-Acyl Taurines, including this compound, are considered part of this expanded signaling network.

The signaling actions of these lipids are not limited to the cannabinoid receptors. They can interact with a variety of other receptors, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). nih.govcaymanchem.com For example, this compound is a potential activator of TRP channels, which are involved in sensory perception and inflammation. caymanchem.com Its precursor, arachidonic acid, is metabolized by cytochrome P450 enzymes to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor that also modulates TRP channels. caymanchem.comnih.govfrontiersin.org

The intricate interplay between these various lipid signaling molecules and their receptors allows for a highly nuanced regulation of cellular and physiological functions. This network contributes to maintaining homeostasis and responding to both internal and external stimuli.

Historical Context of N-Acyl Taurine Discovery and Research

The discovery of N-Acyl Taurines is part of the broader exploration of lipid signaling that has gained significant momentum in recent decades. The initial focus of lipid research was often on their roles in energy storage and membrane structure. However, the discovery of prostaglandins (B1171923) and other eicosanoids in the mid-20th century revealed the crucial signaling functions of lipids. khanacademy.org

The identification of the endocannabinoid system in the late 1980s and early 1990s further revolutionized the understanding of lipid-mediated signaling in the brain and periphery. researchgate.net This led to a surge in research aimed at identifying and characterizing novel bioactive lipids.

N-Acyl Taurines were first identified as a class of endogenous lipids through mass spectrometry-based lipidomics analyses of the rat brain. caymanchem.com These studies revealed a series of fatty acyl amides of taurine, with N-arachidonoyl taurine being a prominent member. caymanchem.com Subsequent research has focused on elucidating their biosynthesis, degradation, and physiological functions. pnas.orgnih.govnih.govregionh.dk The development of advanced analytical techniques has been instrumental in the discovery and characterization of these low-abundance signaling molecules. nih.gov

The amino acid taurine itself was first isolated from ox bile in 1827. biocrates.comwikipedia.org For a long time, its primary known function was in the formation of bile salts. However, its role as a building block for a class of signaling lipids is a more recent discovery that has opened up new avenues of research into its physiological significance.

The timeline of discovery for amino acids and their roles has been a long and incremental process. The first amino acid, asparagine, was discovered in 1806, and the last of the 20 common proteinogenic amino acids, threonine, was identified in 1935. wikipedia.org The recognition that amino acids could be modified to create distinct signaling molecules represents a significant advancement in our understanding of biological regulation.

Compound Information

Properties

Molecular Formula

C22H37NO5S

Molecular Weight

427.6

InChI

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9-

InChI Key

FIAUGPKUCVIKOZ-BWZKLFRGSA-N

SMILES

OCCCC/C=CC/C=CC/C=CC/C=CCCCC(=O)NCCS(=O)(=O)O

Synonyms

20-hydroxy-2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 20 Hydroxy N Arachidonoyl Taurine

Precursor Identification: N-Arachidonoyl Taurine (B1682933) as a Key Metabolite

N-Arachidonoyl Taurine (NAT) is recognized as the direct precursor to 20-hydroxy N-Arachidonoyl Taurine. NAT is a prominent member of a class of fatty acyl amides of taurine, which were discovered during lipidomics analysis of rat brain tissue caymanchem.com. These N-acyl taurines (NATs) are endogenous bioactive lipids with emerging roles in various physiological processes nih.govnih.gov. The structure of NAT consists of arachidonic acid, a polyunsaturated omega-6 fatty acid, linked via an amide bond to the amino group of taurine nih.gov. The formation of this compound occurs through the subsequent hydroxylation of this precursor molecule caymanchem.com.

Enzymatic Synthesis of N-Arachidonoyl Taurine

The synthesis of N-Arachidonoyl Taurine is an enzymatic process involving the conjugation of an activated form of arachidonic acid (arachidonoyl-CoA) with taurine. This reaction is catalyzed by specific acyltransferases.

Acyl-CoA:Amino Acid N-Acyltransferases (ACNATs) are a family of enzymes that catalyze the formation of N-acyl amino acids. While these enzymes can synthesize N-acyl taurines (NATs) from saturated acyl-CoAs in vitro, their activity with polyunsaturated fatty acids like arachidonic acid is limited nih.govresearchgate.net. Specifically, research has shown that ACNAT1 is unable to conjugate arachidonoyl-CoA with taurine, suggesting the existence of other, more specific enzymes responsible for the in vivo synthesis of NATs derived from polyunsaturated fatty acids nih.govresearchgate.net.

Recent studies have identified Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) as the primary hepatic enzyme responsible for the synthesis of NATs containing polyunsaturated fatty acids (PUFAs), including N-Arachidonoyl Taurine nih.govnih.gov. BAAT, which is crucial for the final step in bile acid synthesis by conjugating bile acids with taurine or glycine, also demonstrates a preference for synthesizing PUFA-containing NATs nih.govbiorxiv.org. Metabolomic and proteomic analyses have confirmed that BAAT is the key hepatic NAT synthase both in vitro and in vivo nih.govnih.gov. In mouse models, the absence of BAAT leads to a significant reduction in biliary PUFA-containing NATs, confirming its essential role in this pathway nih.gov.

EnzymeSubstratesProductCellular LocationKey Finding
Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Arachidonoyl-CoA, TaurineN-Arachidonoyl TaurinePeroxisome (Liver)Identified as the primary in vivo synthase for PUFA-containing NATs. nih.govnih.gov
Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1) Saturated Acyl-CoAs, TaurineSaturated N-Acyl Taurines-Unable to effectively conjugate arachidonoyl-CoA with taurine. nih.govresearchgate.net

Once formed, N-Arachidonoyl Taurine can be further metabolized by other enzymes, leading to a variety of derivatives. Specifically, it is a substrate for 12(S)- and 15(S)-lipoxygenases (LOX). These enzymes catalyze the oxygenation of N-Arachidonoyl Taurine. For instance, in murine peritoneal macrophages, these lipoxygenases convert N-Arachidonoyl Taurine into 12-HETE-taurine (12-HETE-T), a hydroxylated derivative caymanchem.com. This indicates that the metabolic pathway of NAT is not linear and can branch out to form other related bioactive lipids.

Hydroxylation to this compound

The final step in the formation of this compound is the hydroxylation of its precursor, NAT, at the terminal (omega) carbon of the arachidonic acid backbone.

The conversion of N-Arachidonoyl Taurine to this compound is postulated to be catalyzed by Cytochrome P450 (CYP450) enzymes caymanchem.com. This hypothesis is based on the well-established role of CYP450 ω-hydroxylases in the metabolism of arachidonic acid itself. Specifically, enzymes from the CYP4A subfamily are known to metabolize arachidonic acid to form 20-Hydroxyeicosatetraenoic acid (20-HETE) through hydroxylation at the same terminal position nih.govnih.gov. Given this parallel, it is strongly suggested that a CYP450 4A enzyme or a related ω-hydroxylase is responsible for the formation of this compound from its N-acyl taurine precursor caymanchem.comnih.gov.

MetabolitePrecursorPostulated Enzyme FamilyReaction Type
This compound N-Arachidonoyl TaurineCytochrome P450 (CYP4A)ω-hydroxylation
20-Hydroxyeicosatetraenoic acid (20-HETE) Arachidonic AcidCytochrome P450 (CYP4A)ω-hydroxylation

Specific Involvement of CYP4A ω-Hydroxylase (e.g., CYP4A11) in 20-Hydroxylation

The biosynthesis of this compound is a multi-step process that begins with the formation of its precursor, N-Arachidonoyl Taurine. While the complete biosynthetic pathway of all N-acyl taurines (NATs) is an area of ongoing research, key enzymes involved in their formation have been identified. In the liver, the conjugation of arachidonic acid with taurine is catalyzed by enzymes such as Bile Acid-CoA:amino acid N-acyltransferase (BAAT), which has been identified as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids nih.gov. Another enzyme, the hepatic peroxisomal acyl-CoA:amino acid N-acyltransferase 1, is also known to synthesize NATs in vitro pnas.org.

Following the synthesis of N-Arachidonoyl Taurine, the crucial 20-hydroxylation step is carried out by cytochrome P450 (CYP) enzymes. Specifically, members of the CYP4A family of ω-hydroxylases are responsible for this modification. Arachidonic acid, a structurally similar compound, is metabolized by CYP4A ω-hydroxylase to 20-Hydroxyeicosatetraenoic acid (20-HETE) caymanchem.com. This suggests that this compound is a potential CYP450 metabolite of N-arachidonoyl taurine caymanchem.com.

CYP4A11 is a key enzyme in this process, known for its ω-hydroxylation activity on fatty acids, including arachidonic acid. Therefore, it is strongly implicated in the 20-hydroxylation of N-Arachidonoyl Taurine.

Experimental Models for Studying Hydroxylation Pathways (e.g., Recombinant Enzyme Systems)

To investigate the specific roles of enzymes like CYP4A11 in the hydroxylation of N-Arachidonoyl Taurine, researchers utilize various experimental models. Recombinant enzyme systems are a powerful tool in this regard. These systems involve the expression of a specific enzyme, such as CYP4A11, in a host organism (e.g., bacteria, yeast, or insect cells) that does not naturally produce it. This allows for the study of the enzyme's activity in a controlled environment, free from the interference of other cellular components.

By incubating N-Arachidonoyl Taurine with recombinant CYP4A11, scientists can directly observe the formation of this compound and characterize the kinetics of the reaction. This approach provides definitive evidence of the enzyme's substrate specificity and catalytic function. While direct studies on N-Arachidonoyl Taurine may be limited, the principle has been extensively applied to study the metabolism of arachidonic acid by various CYP enzymes, providing a strong basis for its application in N-acyl taurine research.

Degradation and Regulation of N-Acyl Taurine Levels

The cellular levels of N-acyl taurines, including this compound, are tightly regulated through a balance of synthesis and degradation. The primary enzyme responsible for the breakdown of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH).

Role of Fatty Acid Amide Hydrolase (FAAH) in Hydrolysis

FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond in a variety of fatty acid amides, including N-acyl taurines pnas.org. This enzymatic action breaks down N-acyl taurines into their constituent fatty acid and taurine, thereby terminating their signaling activity. The rapid turnover of NATs in tissues highlights the critical role of FAAH in maintaining their physiological concentrations pnas.org.

Impact of FAAH Inhibition on N-Acyl Taurine Accumulation

Inhibition of FAAH activity leads to a significant increase in the levels of its substrates. Pharmacological or genetic inactivation of FAAH results in a dramatic elevation of endogenous N-acyl taurines pnas.org. Studies have shown that acute pharmacological inhibition of FAAH can cause certain N-acyl taurine species to increase by more than 100-fold in the liver pnas.org. This accumulation of N-acyl taurines has been instrumental in elucidating their physiological functions.

The table below summarizes the key enzymes involved in the biosynthesis and degradation of this compound and the effects of modulating their activity.

Metabolic Process Key Enzyme(s) Function Effect of Inhibition/Absence
Biosynthesis (N-Arachidonoyl Taurine formation) Bile Acid-CoA:amino acid N-acyltransferase (BAAT), Hepatic peroxisomal acyl-CoA:amino acid N-acyltransferase 1Catalyzes the conjugation of arachidonic acid and taurineReduced levels of N-Arachidonoyl Taurine
Biosynthesis (20-hydroxylation) CYP4A ω-hydroxylase (e.g., CYP4A11)Catalyzes the addition of a hydroxyl group at the 20th carbon of N-Arachidonoyl TaurineReduced levels of this compound
Degradation (Hydrolysis) Fatty Acid Amide Hydrolase (FAAH)Catalyzes the breakdown of N-acyl taurines into fatty acids and taurineAccumulation of N-acyl taurines, including this compound

Physiological and Pathophysiological Roles of 20 Hydroxy N Arachidonoyl Taurine: Preclinical Insights

Role in Inflammatory Processes

Modulation of Inflammatory Responses in Preclinical Models

There is a lack of specific preclinical data on the direct effects of 20-hydroxy N-Arachidonoyl Taurine (B1682933) on inflammatory responses.

Influence on Specific Inflammatory Pathways

Detailed research findings on the influence of 20-hydroxy N-Arachidonoyl Taurine on specific inflammatory pathways are not currently available in the scientific literature.

Involvement in Metabolic Regulation

Modulation of Glucose Homeostasis (e.g., Insulin (B600854) Secretion)

Specific preclinical studies investigating the role of this compound in the modulation of glucose homeostasis and insulin secretion have not been identified.

Regulation of Lipid Metabolism

There is a lack of available research data from preclinical models concerning the specific role of this compound in the regulation of lipid metabolism.

Neurobiological Functions

Preclinical insights into the specific neurobiological functions of this compound are not well-documented in the current body of scientific literature.

Due to the limited availability of specific research on this compound, no data tables can be generated at this time.

Neuroprotective Mechanisms in Preclinical Models (e.g., against oxidative stress and apoptosis in neuronal cells)

While direct studies on the neuroprotective mechanisms of this compound are limited, its identity as a potential metabolite of N-Arachidonoyl Taurine (NAT) and a conjugate of taurine provides a basis for its putative roles caymanchem.com. The neuroprotective properties of taurine, a key structural component, are well-documented. Taurine is known to be involved in the regeneration and protection of the nervous system and acts as an effective antioxidant nih.govnih.gov. In preclinical models of brain injury, taurine supplementation has been shown to counteract markers of oxidative stress, apoptosis, and inflammation, returning them to normal levels nih.govnih.gov. It can reduce the production of reactive oxygen species and malondialdehyde while increasing levels of protective antioxidants like glutathione (B108866) nih.gov.

Taurine's mechanisms include preventing glutamate-induced excitotoxicity by counteracting the increase of intracellular calcium and inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis frontiersin.orgmdpi.comnih.gov. Studies in neuronal cultures have shown that taurine can inhibit the expression of apoptosis-related proteins like caspase-12 mdpi.com. Given that N-acyl amino acids as a class have demonstrated neuroprotective properties, it is plausible that this compound may share in these protective functions, potentially by mitigating oxidative stress and inhibiting apoptotic pathways in neuronal cells mdpi.com.

Impact on Synaptic Plasticity and Transmission

The influence of N-acyl taurines on neural communication has been explored through the parent compound, N-Arachidonoyl Taurine (NAT). Preclinical studies in mice show that NAT modulates both excitatory and inhibitory synaptic transmission in the prefrontal cortex (PFC) frontiersin.orgnih.gov. Specifically, NAT enhances glutamatergic synaptic transmission, an effect similar to that of capsaicin, the active component of chili peppers frontiersin.orgnih.gov. This action is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a calcium-permeable channel involved in various physiological processes frontiersin.orgnih.gov.

In electrophysiological recordings from the prelimbic region of the PFC, NAT was found to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude frontiersin.org. This suggests a presynaptic mechanism of action, likely increasing the probability of glutamate (B1630785) release. As a potential metabolite, this compound may also interact with TRP channels, a characteristic shared by other N-acyl taurines caymanchem.com. Furthermore, taurine itself is crucial for synaptic plasticity, particularly the late phase of long-term potentiation (LTP), a cellular mechanism underlying learning and memory nih.gov. The potential for this compound to influence these fundamental synaptic processes warrants further investigation.

ParameterModel SystemCompoundKey FindingReference
Glutamatergic Transmission Mouse Prefrontal Cortex SlicesN-Arachidonoyl Taurine (NAT)Increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). frontiersin.org
Mechanism of Action Mouse Prefrontal Cortex SlicesN-Arachidonoyl Taurine (NAT)Effects are mediated through the activation of TRPV1 channels, similar to capsaicin. frontiersin.orgnih.gov
Synaptic Plasticity Rat Hippocampal SlicesTaurineThe late phase of long-term potentiation (LTP) was identified as a taurine-dependent process. nih.gov

Presence and Distribution in Brain Regions

N-acyl taurines, including N-Arachidonoyl Taurine, have been identified as endogenous lipids in the mammalian brain through mass spectrometry lipidomics analysis caymanchem.com. The biosynthesis of their precursor, N-arachidonoyl phosphatidylethanolamine, is catalyzed by an N-acyltransferase enzyme that is present throughout the brain nih.gov. The activity of this enzyme varies regionally, with the highest levels found in the brainstem and intermediate levels in the cortex, striatum, hippocampus, and cerebellum nih.gov. This distribution suggests that the capacity for NAT synthesis is widespread but regionally regulated.

The distribution of taurine, the other key component of the molecule, is also heterogeneous across different brain regions. In rats, higher concentrations of taurine are found in the pyriform cortex, caudate-putamen, cerebellum, and supraoptic nucleus frontiersin.org. Taurine levels in the brain are known to change with age, generally declining from developmental stages to adulthood frontiersin.orgnih.gov. Although specific data on the distribution of this compound is not yet available, the presence of its parent compound and the widespread distribution of taurine and biosynthetic enzymes suggest it could be formed and function in various brain regions caymanchem.comfrontiersin.orgnih.gov.

Contributions to Tissue Repair and Regeneration

Acceleration of Skin Wound Healing in Preclinical Models

A significant role for the N-acyl taurine (NAT) class of lipids has been identified in the regulation of skin repair. Preclinical studies in mice have demonstrated that both genetic and pharmacological inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH), which degrades NATs, leads to an acceleration of skin wound healing nih.govescholarship.org. This suggests that elevated levels of endogenous NATs promote the repair process.

Lipidomic analysis of wound margins revealed that the levels of specific long-chain saturated NATs, such as N-tetracosanoyl-taurine and N-eicosanoyl-taurine, decrease immediately after an injury and then increase as healing begins nih.govescholarship.org. More directly, the local, topical administration of synthetic NATs to full-thickness excision wounds in mice was shown to significantly accelerate wound closure compared to a vehicle control nih.gov. The beneficial effects of taurine on wound healing have also been noted, with studies showing it can increase the tensile strength of wound tissue nih.gov. These findings collectively point to NATs as a novel class of lipid mediators that actively contribute to the complex process of skin regeneration escholarship.org.

Stimulation of Repair-Associated Responses in Keratinocytes and Fibroblasts

The mechanism by which N-acyl taurines (NATs) promote wound healing involves direct effects on key skin cells: keratinocytes and fibroblasts. In primary cultures of human skin cells, NATs have been shown to stimulate motogenesis (cell migration) in keratinocytes and promote the differentiation of fibroblasts, two critical events in the re-epithelialization and rebuilding of dermal tissue nih.govescholarship.org.

The signaling pathway underlying these effects involves the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR) and a subsequent increase in intracellular calcium levels escholarship.org. This process appears to be under the permissive control of TRPV1 receptors, highlighting a link between the neural-sensing TRP channels and skin repair processes escholarship.org. Taurine itself has also been shown to accelerate the proliferation of keratinocytes, further supporting the role of this compound class in wound closure mdpi.com.

Cell TypeCompound ClassObserved EffectMechanismReference
Human Keratinocytes N-Acyl TaurinesStimulation of motogenesis (migration).Involves EGFR phosphorylation and increased intracellular calcium, with permissive control by TRPV1. nih.govescholarship.org
Human Fibroblasts N-Acyl TaurinesStimulation of differentiation.Involves EGFR phosphorylation and increased intracellular calcium, with permissive control by TRPV1. nih.govescholarship.org
Human Keratinocytes TaurineAccelerated proliferation and wound closure.Regulation of IL8 and TIMP2 expression. mdpi.com

Potential Roles in Cancer Biology (Mechanistic Studies)

Emerging research has implicated N-acyl taurines in the regulation of cancer cell proliferation. In mechanistic studies using the human prostate adenocarcinoma cell line PC-3, N-arachidonoyl taurine demonstrated significant anti-proliferative effects nih.govresearchgate.net.

Treatment with N-arachidonoyl taurine and the related N-oleoyl taurine resulted in a marked reduction in the proliferation of PC-3 cells, with effects observed at concentrations as low as 1 micromolar nih.govresearchgate.net. Further investigation into the mechanism revealed that N-oleoyl taurine treatment led to an accumulation of cells in the subG1 phase of the cell cycle, which is indicative of apoptosis, and a corresponding decrease in the number of cells in the S-phase (the DNA synthesis phase) nih.govresearchgate.net. These findings suggest that N-acyl taurines can induce cell cycle arrest and programmed cell death in prostate cancer cells. This anti-proliferative activity identifies N-acyl taurines as a class of bioactive lipids with potential relevance to cancer biology researchgate.net.

Cell LineCompoundEffectMechanismReference
PC-3 (Human Prostate Adenocarcinoma) N-Arachidonoyl TaurineReduced cell proliferation.Not specified. nih.govresearchgate.net
PC-3 (Human Prostate Adenocarcinoma) N-Oleoyl TaurineReduced cell proliferation.Increased cells in subG1 phase (apoptosis), decreased cells in S-phase. nih.govresearchgate.net

Anti-proliferative Effects of N-Acyl Taurines in Cell Lines

N-acyl taurines have demonstrated significant anti-proliferative capabilities in preclinical cancer models. A key study investigated the effects of N-arachidonoyl taurine and N-oleoyl taurine on the human prostate adenocarcinoma cell line, PC-3. nih.govtudublin.ie The research revealed that treatment with both of these N-acyl taurines led to a marked reduction in the proliferation of PC-3 cells. nih.govtudublin.ieresearchgate.net This inhibitory effect was observed even at concentrations as low as 1 μM, indicating potent biological activity. nih.govtudublin.ieresearchgate.net The study utilized resazurin (B115843) and colony formation assays to measure the impact on cell proliferation and viability, confirming the anti-proliferative properties of these compounds. nih.govtudublin.ieresearchgate.net

Interactive Data Table: Effect of N-Acyl Taurines on PC-3 Cell Proliferation

Compound Cell Line Effect Effective Concentration Assay Used
N-arachidonoyl taurine PC-3 (Prostate Adenocarcinoma) Significant reduction in proliferation As low as 1 μM Resazurin assay, Colony formation assay
N-oleoyl taurine PC-3 (Prostate Adenocarcinoma) Significant reduction in proliferation As low as 1 μM Resazurin assay, Colony formation assay

Mechanistic Insights into Cell Cycle Modulation

The anti-proliferative effects of N-acyl taurines are linked to their ability to modulate the cell cycle and induce apoptosis. nih.gov In the study involving the PC-3 prostate cancer cell line, Fluorescence-Activated Cell Sorting (FACS) analysis was used to examine the alterations in the cell cycle following treatment. nih.govtudublin.ieresearchgate.net

Treatment with N-oleoyl taurine provided specific insights into the underlying mechanisms. It resulted in two notable changes:

An increase in the number of cells within the subG1 population, which is a strong indicator of apoptosis (programmed cell death). nih.govtudublin.ieresearchgate.net

A decrease in the percentage of cells in the S-phase of the cell cycle. nih.govtudublin.ieresearchgate.net The S-phase is when DNA replication occurs, and a reduction in this phase signifies an arrest in cell proliferation.

These findings suggest that N-acyl taurines can halt the growth of cancer cells by triggering apoptotic pathways and interfering with the cell division cycle. nih.govtudublin.ie

Other Proposed Physiological Functions

While direct research on the cardiovascular effects of this compound is limited, the activities of its parent compound, taurine, provide significant preclinical insights into its potential roles. Taurine is known to have multiple beneficial effects on the cardiovascular system, including regulating blood pressure and acting as a potent antioxidant and anti-inflammatory agent. nih.govresearchgate.netresearchgate.net

A key anti-inflammatory mechanism of taurine involves its interaction with reactive oxygen species generated by immune cells at sites of inflammation. nih.gov Specifically, taurine can neutralize hypochlorous acid, a potent oxidant produced by neutrophils, thereby mitigating oxidative stress. This interaction suggests a protective role for taurine and its derivatives in cardiovascular conditions where inflammation is a contributing factor. nih.govresearchgate.net The cardioprotective effects of taurine have been noted in various studies, highlighting its potential to reduce the risk of cardiovascular disease. nih.govresearchgate.netnih.gov

Analytical Methodologies and Research Applications in the Study of 20 Hydroxy N Arachidonoyl Taurine

Mass Spectrometry-Based Lipidomics for Detection and Quantification

Mass spectrometry (MS)-based lipidomics has been instrumental in the discovery and analysis of N-acyl taurines. During a lipidomics analysis of rat brain tissue, a series of fatty acyl amides of taurine (B1682933) were identified, with N-arachidonoyl taurine being a notable member caymanchem.com. This discovery highlights the power of MS to identify novel endogenous lipids within complex biological systems. 20-hydroxy N-Arachidonoyl Taurine, as a hydroxylated derivative, can be detected and quantified using similar targeted or untargeted metabolomics approaches, which provide insights into metabolic pathways and dynamic changes of small molecules after a given stimulus frontiersin.orgnih.govresearchgate.net.

Utility as a Specialized Mass Spectrometry Standard

In quantitative mass spectrometry, the use of high-purity, well-characterized standards is essential for accurate and reproducible results bioscience.co.uk. This compound serves as a specialized analytical standard for several key applications in MS-based lipidomics. Its primary utility is as a reference compound to confirm the identity of the endogenously produced metabolite in biological samples by comparing fragmentation patterns and retention times.

Furthermore, stable isotope-labeled internal standards are crucial for precise quantification. For instance, a deuterated version of the parent compound, N-Arachidonoyl Taurine-d4 (B583183), is used as an internal standard for its quantification by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) labchem.com.my. Similarly, a synthesized and purified this compound standard enables the development of robust quantitative assays, allowing researchers to measure its absolute concentration in various tissues and biofluids.

Optimization for Complex Biological Matrices

Detecting and quantifying low-abundance lipids like this compound in complex biological matrices such as brain tissue, blood, or urine presents significant analytical challenges lcms.cz. Optimization of the entire analytical workflow, from sample preparation to data acquisition, is critical.

Sample preparation typically involves protein precipitation, often using a solvent like methanol (B129727), followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest nih.gov. For example, a method developed for related N-arachidonoyl amino acids in mouse brain involved homogenization, centrifugation, and SPE using silica (B1680970) cartridges to clean up the sample before analysis nih.gov. Such protocols must be carefully adapted and validated to ensure efficient recovery of the more polar this compound from the matrix.

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for separating target analytes from a multitude of other lipids and metabolites present in biological extracts. This separation minimizes ion suppression and allows for more accurate identification and quantification by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of N-acyl amino acids nih.gov. This powerful combination leverages the separation capabilities of LC with the high sensitivity and selectivity of MS.

A typical LC-MS/MS method for related compounds involves reverse-phase chromatography. For instance, the separation of N-arachidonoyl amino acids has been achieved using a C8 or CN column with a gradient elution nih.gov. The mobile phases often consist of an aqueous solution with an additive like ammonium (B1175870) acetate (B1210297) and an organic solvent such as methanol nih.gov. The gradient is programmed to start with a higher aqueous content and ramp up the organic phase to elute lipids based on their polarity. The HPLC system is coupled to a triple-quadrupole mass spectrometer, which is operated in multiple-reaction monitoring (MRM) mode for sensitive and specific quantification lcms.cznih.gov.

ParameterConditionReference
Chromatography SystemAgilent 1200 HPLC nih.gov
ColumnZorbax SB-CN (2.1 × 100-mm, 3.5-μm) nih.gov
Mobile Phase A10 mM ammonium acetate in water nih.gov
Mobile Phase B100% methanol nih.gov
Flow Rate300 μl/min nih.gov
Mass SpectrometerAgilent 6460 triple-quadrupole nih.gov

In Vitro Experimental Models for Mechanistic Studies

In vitro experimental models are essential for elucidating the specific biological functions and mechanisms of action of this compound at the cellular and molecular levels. These systems allow for controlled experiments to probe signaling pathways and cellular responses.

Recombinant Protein Expression and Enzyme Assays

The enzymatic pathways governing the synthesis and degradation of N-acyl amino acids are central to understanding their biological roles. Recombinant protein expression and subsequent enzyme assays are critical tools in characterizing these pathways. For instance, the enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of N-acyl taurine levels.

Enzyme activity assays are employed to determine the rates of substrate hydrolysis by enzymes like FAAH. These assays typically involve incubating a recombinant enzyme or a tissue homogenate with a specific substrate, such as an N-acyl amino acid, and then measuring the formation of the product. For example, the hydrolysis of N-arachidonoyl-glycine can be monitored by detecting the release of arachidonic acid. This approach has been instrumental in identifying FAAH as a primary enzyme responsible for the degradation of N-acyl amino acids.

While direct studies on recombinant enzymes specific to the hydroxylation of N-Arachidonoyl Taurine to form this compound are not extensively documented, it is hypothesized to be a potential metabolite of N-arachidonoyl taurine, possibly via cytochrome P450 (CYP450) enzymes. caymanchem.com Future research utilizing recombinant CYP450 enzymes will be crucial to confirm this metabolic pathway and to characterize the kinetics of this specific reaction.

Table 1: Key Enzymes and Assays in N-Acyl Taurine Metabolism

EnzymeMethodSubstrate ExampleProduct MeasuredResearch Finding
Fatty Acid Amide Hydrolase (FAAH)Enzyme Activity AssayN-arachidonoyl-glycineArachidonic AcidIdentified as a key enzyme in the degradation of N-acyl amino acids.
Cytochrome P450 (CYP450)In vitro metabolism with recombinant enzymesN-Arachidonoyl TaurineThis compoundHypothesized pathway for the formation of this compound.

In Vivo Preclinical Animal Models

Preclinical animal models are indispensable for investigating the physiological and pathophysiological roles of endogenous signaling lipids like this compound in a whole-organism context.

Application in Disease Models (e.g., inflammatory models, metabolic models, neurodegeneration models)

While direct studies administering this compound in animal models of disease are currently limited in the scientific literature, research on its parent compound, taurine, provides a strong rationale for such investigations.

Inflammatory Models: Taurine has demonstrated anti-inflammatory properties. nih.gov It can detoxify hypochlorous acid produced by neutrophils at sites of inflammation, forming the less toxic taurine chloramine, which itself has anti-inflammatory effects. nih.gov Given that inflammation is a key component of many diseases, exploring the effects of this compound in models of arthritis or inflammatory lung injury could reveal novel therapeutic avenues.

Metabolic Models: Taurine has been shown to have beneficial effects in animal models of metabolic diseases like diabetes and fatty liver disease. nih.gov It can improve glucose metabolism and reduce oxidative stress. nih.gov Since N-acyl taurines can influence insulin (B600854) secretion, investigating the role of this compound in models of diet-induced obesity or diabetes is a logical next step.

Neurodegeneration Models: Taurine has shown neuroprotective effects in models of Parkinson's disease by inhibiting microglial activation and reducing neuroinflammation. nih.gov The parent N-acyl taurines are known to activate TRP ion channels, which are involved in neuronal signaling. caymanchem.com Studies on N-arachidonoyl taurine have shown it can enhance glutamatergic synaptic transmission in the prefrontal cortex. frontiersin.org Therefore, examining the potential neuroprotective or neuromodulatory roles of this compound in models of Alzheimer's disease or other neurodegenerative conditions is warranted.

Pharmacological Modulation of Endogenous Levels (e.g., FAAH inhibition)

Modulating the levels of endogenous signaling lipids through pharmacological intervention is a powerful strategy to understand their function and therapeutic potential. Inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) is a key approach in this context.

FAAH is responsible for the degradation of a class of N-acyl taurines. caymanchem.com By inhibiting FAAH, the endogenous levels of its substrates are expected to increase, leading to enhanced signaling through their respective receptors. Pharmacological inhibitors of FAAH, such as URB597, have been used in various preclinical models to probe the function of the endocannabinoid system and related lipid signaling pathways.

Inhibition of FAAH has been shown to have analgesic and anti-inflammatory effects in various experimental models. For instance, FAAH inhibition can reduce bleomycin-induced chronic lung inflammation and pulmonary fibrosis by modulating NF-κB pathways. While the direct effect of FAAH inhibition on the levels of this compound has not been specifically reported, it is plausible that by increasing the precursor pool of N-Arachidonoyl Taurine, FAAH inhibition could indirectly influence the formation of its hydroxylated metabolite.

Table 2: Pharmacological Modulation Strategies and Potential Outcomes

StrategyTargetPharmacological Tool ExampleExpected Effect on Endogenous LipidsPotential Therapeutic Application
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)URB597Increased levels of N-acyl taurinesAnti-inflammatory, Analgesic, Neuroprotective

Future Research Directions and Unexplored Avenues for 20 Hydroxy N Arachidonoyl Taurine Research

Elucidation of Complete Biosynthetic and Degradation Pathways

The metabolic lifecycle of 20-hydroxy N-Arachidonoyl Taurine (B1682933) is largely inferred rather than definitively established. It is hypothesized to be a cytochrome P450 (CYP450) metabolite of N-arachidonoyl taurine. caymanchem.comcaymanchem.com The biosynthesis of its precursor, N-arachidonoyl taurine, is thought to occur via the conjugation of arachidonic acid (or its activated coenzyme A form) with taurine, a process whose specific enzymes are not fully identified. nih.gov

The degradation of NATs is primarily attributed to the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov Pharmacological or genetic disruption of FAAH leads to a significant accumulation of various NATs, underscoring its central role in their catabolism. researchgate.net

Future research should focus on:

Identifying the specific CYP450 isoenzymes responsible for the hydroxylation of N-Arachidonoyl Taurine to form its 20-hydroxy derivative.

Characterizing the enzymes involved in the initial synthesis of N-Arachidonoyl Taurine from arachidonic acid and taurine.

Investigating whether 20-hydroxy N-Arachidonoyl Taurine is a substrate for FAAH or if it is metabolized through alternative hydrolytic or oxidative pathways.

Comprehensive Characterization of Molecular Signaling Cascades

The downstream consequences of receptor binding by this compound are entirely unknown. Based on the activity of its parent compound at TRP channels, a primary signaling event is likely the modulation of intracellular calcium levels. caymanchem.com Increased calcium flux initiated by N-Arachidonoyl Taurine in pancreatic β-cells, for example, triggers insulin (B600854) secretion. caymanchem.com Furthermore, signaling by related lipids can involve the phosphorylation of key kinases like p44/42 MAP kinase and protein kinase B/Akt. nih.gov

Future studies need to:

Measure changes in intracellular second messengers, such as calcium and cyclic AMP, in response to the application of this compound to relevant cell types.

Perform phosphoproteomic analyses to map the kinase cascades activated or inhibited by this compound.

Elucidate the ultimate cellular responses, such as changes in gene expression, secretion, or cell motility, that are governed by these signaling pathways.

Exploration of Interplay with Other Endocannabinoidome Components

The "endocannabinoidome" refers to the expanded system of endocannabinoids, their congeners (including NATs), and the enzymes and receptors that regulate their signaling. A key point of interaction is the shared degradation enzyme FAAH, which also catabolizes the endocannabinoid anandamide (B1667382). nih.gov This creates a direct metabolic crosstalk, where inhibition of FAAH elevates levels of both anandamide and NATs. researchgate.net Moreover, levels of N-Arachidonoyl Taurine in the brain are altered following the administration of Δ9-tetrahydrocannabinol (Δ9-THC), indicating a functional link between the cannabinoid and NAT systems. caymanchem.com

Unexplored avenues in this area include:

Determining if this compound can modulate the activity of cannabinoid receptors (CB1 and CB2), either directly or allosterically.

Investigating whether the biosynthesis or degradation of this compound is altered by the activation of cannabinoid receptors or by fluctuations in the levels of other endocannabinoids.

Assessing the combined effects of this compound and other endocannabinoidome components on cellular and physiological processes.

Development of Advanced Analytical Techniques for In Situ Quantification

A significant barrier to understanding the function of this compound is the lack of methods for its precise measurement in biological samples. The initial discovery of NATs relied on mass spectrometry-based lipidomics. caymanchem.com The development of robust analytical techniques is a prerequisite for studying its distribution, regulation, and function. This includes creating specific internal standards, such as the deuterated N-arachidonoyl taurine-d4 (B583183) used for quantifying its parent compound via GC- or LC-MS. caymanchem.com

Future technical developments should focus on:

Synthesizing a stable isotope-labeled internal standard for this compound to enable accurate quantification by mass spectrometry.

Developing and validating sensitive LC-MS/MS methods capable of detecting and quantifying the low endogenous concentrations of this metabolite in complex biological matrices like plasma and tissue homogenates.

Adapting advanced techniques like imaging mass spectrometry to visualize the spatial distribution of this compound within tissue sections, providing crucial in situ information. researchgate.net

Investigation of Tissue-Specific Distribution and Regulation

The distribution of NATs is known to be tissue-specific. Following FAAH inhibition, polyunsaturated NATs like N-arachidonoyl taurine accumulate to a high degree in the liver and kidney, whereas long-chain saturated NATs are more prominent in the brain. researchgate.net The specific distribution of the 20-hydroxy metabolite has not been investigated. Understanding where this compound is present and how its levels are regulated is key to deducing its physiological role.

Key research questions to address are:

What is the basal concentration of this compound in major organs such as the brain, liver, kidney, and intestine?

How do its levels change in response to physiological stimuli, pathological conditions, or pharmacological interventions?

Is its production localized to specific cell types within a given tissue?

N-Acyl Taurine (NAT) TypeTissue with High Accumulation (in FAAH -/- mice)
Polyunsaturated (e.g., N-Arachidonoyl Taurine)Liver, Kidney researchgate.net
Long-Chain SaturatedBrain researchgate.net

Comparative Studies with Other N-Acyl Taurine Analogs

The biological activity of NATs can vary significantly based on the length and saturation of their N-acyl chain. For example, N-oleoyl taurine (C18:1) improves glucose homeostasis through GPR119, while N-arachidonoyl taurine (C20:4) is a potent activator of TRPV1/TRPV4. nih.govcaymanchem.com Comparing the activity of this compound to its parent compound and other NATs is essential to understand the functional consequence of its specific chemical structure.

Comparative studies should aim to:

Directly compare the potency and efficacy of this compound, N-Arachidonoyl Taurine, and other NATs (e.g., oleoyl, palmitoyl) at specific receptors like TRPV1.

Evaluate their differential effects on downstream cellular functions, such as insulin secretion, vasodilation, or neuronal excitability.

Assess how the 20-hydroxy modification alters the metabolic stability of the molecule compared to its non-hydroxylated precursor.

Assessment of Preclinical Efficacy in Diverse Disease Models (mechanistic focus)

While direct preclinical evidence for the efficacy of this compound in diverse disease models remains limited, its identity as a potential metabolite of N-Arachidonoyl Taurine (NAT) provides a foundation for hypothesizing its therapeutic mechanisms. Research into NAT and the broader family of N-acyl taurines suggests that this compound may exert its effects primarily through the modulation of transient receptor potential (TRP) ion channels. caymanchem.com The following sections explore the theoretical application of this mechanism in various disease contexts, drawing inferences from studies on structurally related compounds.

Neurological Disorders

The activation of TRP channels, particularly TRPV1, by N-acyl taurines has been a focal point of neurological research. frontiersin.orgdntb.gov.uanih.govsigmaaldrich.commdpi.com Studies on NAT demonstrate its ability to modulate synaptic transmission in the prefrontal cortex by activating TRPV1, which suggests a potential role for its hydroxylated metabolite in conditions characterized by synaptic dysregulation. frontiersin.orgnih.gov

Mechanistic Insights from N-Arachidonoyl Taurine in Neurological Models:

Disease Model/AreaCompoundKey Mechanistic Findings
Synaptic Plasticity (in vitro)N-Arachidonoyl Taurine (NAT)- Activates TRPV1 channels, leading to an increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in the prefrontal cortex. frontiersin.orgmdpi.com - Does not significantly alter the amplitude of sEPSCs. mdpi.com
Neuropathic Pain (theoretical)N-Arachidonoyl Taurine (NAT)- As a TRPV1 agonist, it may initially cause nociceptor excitation, followed by desensitization, a mechanism leveraged by other TRPV1 agonists for analgesia.

It is plausible that this compound could exhibit similar or even enhanced activity at TRPV1 channels, potentially influencing neuronal excitability and pain perception. The hydroxylation may alter its binding affinity or metabolic stability, warranting direct investigation in models of neuropathic pain, epilepsy, and other neurological disorders where TRPV1 is implicated.

Cardiovascular Disease

In the cardiovascular system, the parent compound N-Arachidonoyl Taurine has been investigated for its potential to restore the function of IKs potassium channels, which are crucial for cardiac repolarization. nih.govnih.gov Mutations in these channels can lead to Long QT syndrome, a condition predisposing individuals to life-threatening arrhythmias.

Potential Cardiovascular Mechanisms:

Disease Model/AreaCompoundKey Mechanistic Findings
Long QT Syndrome (in vitro)N-Arachidonoyl Taurine (NAT)- Restores the gating of mutant IKs channels associated with Long QT syndrome. nih.govnih.gov - Shifts the voltage dependence of channel activation. nih.gov

Future research should explore whether this compound shares these effects on cardiac ion channels. Its structural similarity to NAT suggests it could be a valuable candidate for investigation in models of cardiac arrhythmias and other cardiovascular diseases where ion channel dysfunction is a key pathological feature.

Renal Disease

The precursor to this compound, 20-hydroxyeicosatetraenoic acid (20-HETE), is a known vasoconstrictor in the kidney. caymanchem.com Furthermore, taurine itself has demonstrated protective effects in experimental kidney disease, primarily through its antioxidant properties. nih.govnih.gov This suggests a potential dual role for this compound in renal pathophysiology.

Hypothesized Renal Mechanisms:

Disease Model/AreaRelated Compound(s)Potential Mechanistic Focus for this compound
Glomerular DiseaseTaurine- Investigation of antioxidant effects and prevention of lipid peroxidation in glomerular mesangial cells. nih.gov
Diabetic NephropathyTaurine- Assessment of its ability to ameliorate renal damage in models of diabetic nephropathy through antioxidant actions. nih.gov

Given the established roles of its parent and precursor molecules in the kidney, it is critical to investigate the direct effects of this compound in preclinical models of renal disease. Understanding its impact on renal blood flow, inflammation, and oxidative stress could reveal novel therapeutic avenues.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and quantifying 20-hydroxy N-arachidonoyl taurine in lipidomic studies?

Answer:
For synthesis, use enzymatic oxidation of N-arachidonoyl taurine via cytochrome P450 (CYP450) isoforms, followed by purification via reversed-phase HPLC with ethanol/water gradients . Quantification requires stable isotope dilution assays (SIDA) using deuterated internal standards (e.g., 20-HETE-d6) to enhance precision in LC-MS/MS workflows. Ensure sample stability by storing in ethanol at -20°C to prevent degradation during long-term lipid extraction .

Basic: How does this compound activate TRPV channels, and what experimental controls are essential for validating its effects?

Answer:
The compound activates TRPV1 and TRPV4 via direct binding to extracellular domains, measured using calcium imaging in transfected HEK293 cells. EC50 values (28 µM for TRPV1, 21 µM for TRPV4) should be confirmed with competitive antagonists like capsazepine (TRPV1) and HC-067047 (TRPV4) . Include vehicle controls (e.g., DMSO) to rule out solvent artifacts and use siRNA knockdowns to verify receptor specificity in pancreatic β-cells .

Advanced: What lipidomic profiling strategies distinguish this compound from structurally similar bile acid conjugates?

Answer:
Use high-resolution MALDI-MS imaging with m/z precision (±0.001 Da) to resolve isobaric overlaps (e.g., taurocholic acid at m/z 514.3 vs. This compound at m/z 427.6). Pair this with collision-induced dissociation (CID) to fragment ions and confirm unique structural motifs, such as the hydroxylated arachidonoyl chain . Tissue-specific localization in colon vs. brain samples further validates discriminative power .

Basic: What protocols optimize this compound’s role in insulin secretion studies?

Answer:
In pancreatic β-cell lines (e.g., INS-1), use 10 µM of the compound in Krebs-Ringer buffer with 2.8 mM glucose. Measure calcium flux via Fura-2AM fluorescence and insulin secretion via ELISA. Normalize data against baseline secretion in TRPV1/TRPV4 double-knockout models to isolate pathway-specific effects .

Advanced: How do tissue-specific modifications of this compound influence its inflammatory vs. metabolic roles?

Answer:
In the colon, it correlates with dysregulated bile acid conjugation in inflammatory models (AUC > 0.75 vs. controls), while in neural tissues, it modulates synaptic plasticity via TRPV4 . Use tissue-specific lipid extraction protocols (e.g., methyl-tert-butyl ether for brain vs. methanol/chloroform for gut) and compare metabolomic profiles using multivariate analysis (PLS-DA) .

Advanced: What mechanisms explain contradictory data on this compound’s receptor cross-talk in neutrophils vs. neurons?

Answer:
In neutrophils, it may desensitize LTB4 receptors via downregulation of high-affinity binding sites, reducing chemotaxis (IC50 = 1.3 µg/kg in guinea pig models). In neurons, TRPV4 activation enhances calcium-dependent neurotransmitter release. Use receptor saturation binding assays with [³H]-LTB4 and patch-clamp electrophysiology to dissect tissue-specific signaling .

Advanced: How can researchers address discrepancies in reported EC50 values for TRPV1/TRPV4 activation across cell types?

Answer:
Variability arises from differences in receptor density (e.g., HIT-T15 β-cells vs. HEK293 transfectants) and lipid raft composition. Standardize assays using cell lines with uniform receptor expression (e.g., Flp-In TRPV1/TRPV4 systems) and include positive controls (e.g., capsaicin for TRPV1, GSK1016790A for TRPV4) .

Advanced: What preclinical models best capture the dual role of this compound in neurodegeneration and metabolic regulation?

Answer:
Use in vivo models with tissue-specific cannabinoid receptor knockouts (e.g., CB1⁻/⁻ mice) and measure hippocampal LTP (long-term potentiation) alongside glucose tolerance tests. Combine lipidomics (LC-QTOF-MS) and behavioral assays to correlate synaptic plasticity with insulin sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.